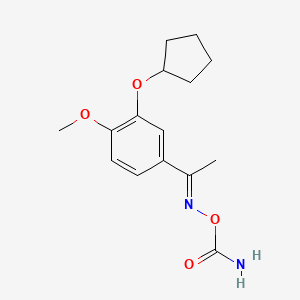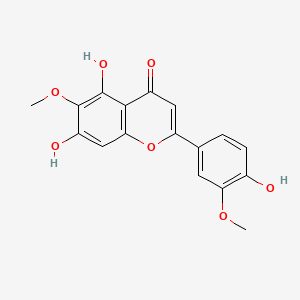
Jaceosidin
Übersicht
Beschreibung
Jaceosidin ist eine natürliche Flavonverbindung, die in verschiedenen Arten der Gattung Artemisia vorkommt, wie z. B. Artemisia vestita und Artemisia argyi. Es ist bekannt für seine vielfältigen pharmakologischen Aktivitäten, darunter entzündungshemmende, antioxidative, antibakterielle, antiallergische und krebshemmende Eigenschaften . Die Verbindung hat die chemische Formel C17H14O7 und zeichnet sich durch ihre Trihydroxyflavonstruktur mit Hydroxygruppen an den Positionen 5, 7 und 4‘ sowie Methoxygruppen an den Positionen 3‘ und 6 aus .
Wissenschaftliche Forschungsanwendungen
Jaceosidin has a wide range of scientific research applications:
Chemistry: Used as a model compound to study flavonoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes, including apoptosis and cell signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, allergies, and cancer. .
Wirkmechanismus
Target of Action
Jaceosidin, a bioactive flavone, primarily targets the mitochondria . It also interacts with various cell signaling pathways, including ERK1/2, NF-κB, PI3K/Akt, and ATM-Chk1/2 .
Mode of Action
This compound exhibits protective effects on the structure and function of isolated mitochondria . These protective effects are related to the chelation of Ca2+ with this compound . Additionally, this compound can scavenge reactive oxygen species produced during electron transport, and weaken the mitochondrial lipid peroxidation rate . It also has some damaging effects on mitochondrial function, such as the inhibition of mitochondrial respiration and the increase of mitochondrial membrane fluidity .
Biochemical Pathways
This compound affects the mitochondrial permeability transition (mPT), a process that involves an increased permeability of the mitochondrial inner membrane caused by the opening of the permeability transition pore (PTP) . When the PTP opens, it can result in rapid swelling from the osmotic pressure of matrix solutes, rupture of the outer mitochondria membrane, collapse of the mitochondrial membrane potential, depletion of cellular ATP, and release of Cytochrome c from the mitochondrial intermembrane space into the cytoplasm .
Pharmacokinetics
This compound is metabolized to this compound glucuronide, 6-O-desmethylthis compound, hydroxythis compound, 6-O-desmethylthis compound glucuronide, and hydroxythis compound glucuronide in human liver microsomes . The pharmacokinetics of this compound may be dramatically affected by polymorphic CYP1A2, UGT1A1, and UGT1A7 responsible for the metabolism of this compound or by the coadministration of relevant CYP1A2 or UGT inhibitors or inducers .
Result of Action
This compound exhibits a variety of pharmacological activities, including anti-inflammatory, anti-oxidant, anti-bacterial, antiallergic, and anti-cancer activities . It has been shown to inhibit contact hypersensitivity in mice via down-regulating IFN-γ/STAT1/T-bet signaling in T cells .
Biochemische Analyse
Biochemical Properties
Jaceosidin interacts with several enzymes and proteins within the body. In human liver microsomes, it is metabolized into this compound glucuronide, 6-O-desmethylthis compound, hydroxythis compound, 6-O-desmethylthis compound glucuronide, and hydroxythis compound glucuronide . The enzymes responsible for this metabolism are cytochrome P450 (CYP1A2) and several UDP-glucuronosyltransferase (UGT) enzymes, including UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, and UGT1A10 .
Cellular Effects
This compound has been shown to have protective effects on the structure and function of isolated mitochondria . These protective effects are related to the chelation of Ca2+ with this compound . It can also scavenge reactive oxygen species produced during electron transport, and weaken the mitochondrial lipid peroxidation rate .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits mitochondrial respiration and increases mitochondrial membrane fluidity . It also has the ability to chelate Ca2+ and scavenge reactive oxygen species, which may be attributed to the antioxidant effect of phenolic hydroxyl groups of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have both protective and damaging effects on mitochondrial function . It has protective effects on the structure and function of isolated mitochondria, related to the chelation of Ca2+ with this compound . It also has some damaging effects, such as the inhibition of mitochondrial respiration and the increase of mitochondrial membrane fluidity .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, it has been shown that this compound rapidly eliminated after intravenous administration of 2 mg kg−1 in rats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized in human liver microsomes to various compounds, including this compound glucuronide, 6-O-desmethylthis compound, hydroxythis compound, 6-O-desmethylthis compound glucuronide, and hydroxythis compound glucuronide . This metabolism is carried out by the enzymes CYP1A2 and several UGT enzymes .
Subcellular Localization
Given its interactions with mitochondria , it is likely that it localizes to these organelles within the cell
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Jaceosidin kann durch verschiedene chemische Reaktionen synthetisiert werden, die Flavonoidvorläufer beinhalten. Ein übliches Verfahren beinhaltet die Methylierung von Luteolin, einem natürlich vorkommenden Flavonoid, unter Verwendung von Methylierungsmitteln wie Dimethylsulfat oder Methyliodid unter basischen Bedingungen . Die Reaktion erfordert typischerweise ein Lösungsmittel wie Dimethylsulfoxid (DMSO) und eine Base wie Kaliumcarbonat (K2CO3), um den Methylierungsprozess zu erleichtern.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound beinhaltet oft die Extraktion und Reinigung aus pflanzlichen Quellen, insbesondere aus Arten der Gattung Artemisia. Der Extraktionsprozess umfasst die Lösungsmittelextraktion mit Ethanol oder Methanol, gefolgt von chromatographischen Verfahren wie der Hochleistungsflüssigkeitschromatographie (HPLC) zur Isolierung und Reinigung der Verbindung .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Jaceosidin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidative Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Dihydroflavon-Derivate umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) und Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Nukleophile Reagenzien wie Natriummethoxid (NaOCH3) und Natriumethoxid (NaOEt) werden eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Chinone und andere oxidative Derivate.
Reduktion: Dihydroflavon-Derivate.
Substitution: Modifizierte Flavon-Derivate mit veränderten Hydroxyl- und Methoxygruppen.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Als Modellverbindung verwendet, um die Flavonoidchemie und -reaktionen zu untersuchen.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse, einschließlich Apoptose und Zellsignalwege.
Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Entzündungskrankheiten, Allergien und Krebs. .
Wirkmechanismus
This compound übt seine Wirkungen durch mehrere molekulare Ziele und Signalwege aus:
Antioxidative Aktivität: Fängt reaktive Sauerstoffspezies (ROS) ab und reduziert oxidativen Stress.
Entzündungshemmende Aktivität: Hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren durch Modulation von Signalwegen wie NF-κB und MAPK.
Krebshemmende Aktivität: Induziert Apoptose in Krebszellen durch Aktivierung von mitochondrialen Signalwegen und Regulierung von Zellzyklusproteinen.
Vergleich Mit ähnlichen Verbindungen
Jaceosidin wird mit anderen ähnlichen Flavonoidverbindungen verglichen, wie z. B.:
Luteolin: Ein Vorläufer von this compound, bekannt für seine entzündungshemmenden und antioxidativen Eigenschaften.
Apigenin: Ein Flavon mit bemerkenswerten entzündungshemmenden, antioxidativen und krebshemmenden Eigenschaften.
Einzigartigkeit
This compound ist einzigartig aufgrund seiner spezifischen Kombination von Hydroxyl- und Methoxygruppen, die zu seinem besonderen pharmakologischen Profil beitragen. Seine Fähigkeit, mehrere Signalwege zu modulieren, und seine potente krebshemmende Aktivität machen es zu einer wertvollen Verbindung für weitere Forschung und potenzielle therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-13-5-8(3-4-9(13)18)12-6-10(19)15-14(24-12)7-11(20)17(23-2)16(15)21/h3-7,18,20-21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLAAQZFBFGEBPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=O)C3=C(O2)C=C(C(=C3O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171022 | |
| Record name | Jaceosidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-97-7 | |
| Record name | Jaceosidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18085-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jaceosidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Jaceosidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JACEOSIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U4Y68G678 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Jaceosidin exhibits its anti-cancer properties through various mechanisms, including:
- Induction of Apoptosis: this compound triggers apoptosis in several cancer cell lines, including breast, ovary, bladder, and glioblastoma cells. [, , , , , , ] This process involves the mitochondrial pathway, characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3. [, , ]
- Cell Cycle Arrest: this compound induces cell cycle arrest primarily at the G2/M phase, preventing cell division and proliferation. [, , , ] This arrest is associated with upregulation of p53 and p21, along with downregulation of cyclin B1 and CDK1. [, ]
- Inhibition of Signaling Pathways: this compound inhibits key signaling pathways involved in cell survival, proliferation, and metastasis, including the Ras/Raf/ERK, PI3K/AKT, and NF-κB pathways. [, , , , ]
- Generation of Reactive Oxygen Species (ROS): this compound can induce ROS accumulation in cancer cells, contributing to its cytotoxic and pro-apoptotic effects. [, ]
- Anti-angiogenic effects: this compound has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels, by blocking the VEGFR2/FAK/PI3K/AKT/NF-κB signaling pathway. []
ANone: this compound displays anti-inflammatory effects by:
- Inhibiting COX-2 and MMP-9: It suppresses the upregulation of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), enzymes involved in inflammation and tumor progression. []
- Suppressing Inflammatory Cytokine Production: this compound reduces the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are implicated in various inflammatory diseases. [, ]
- Inhibiting NLRP3 Inflammasome Activation: this compound can inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. []
ANone: this compound's molecular formula is C18H16O8, and its molecular weight is 360.32 g/mol.
A: this compound's structure can be confirmed through NMR and MS analysis. For detailed NMR spectral assignments of this compound and its derivatives, please refer to the research by Abdel-Halim et al. (2016). []
ANone: The provided research papers primarily focus on this compound's biological activity and do not provide specific details regarding its material compatibility or stability under various conditions beyond its use in biological experiments.
ANone: The current research primarily focuses on this compound's therapeutic potential as a bioactive molecule, and there is limited information regarding its catalytic properties or applications.
ANone: Yes, computational studies have been conducted on this compound, including:
- Molecular Docking: Docking studies have explored this compound's binding affinity and interactions with target proteins, such as androgen receptors (AR) in triple-negative breast cancer and the main protease (Mpro) of SARS-CoV-2. [, ]
- Virtual Screening: Virtual screening approaches have identified potential this compound analogs with enhanced inhibitory activity against targets like HPV 16 E6 protein. []
A: While detailed SAR studies are limited, the presence of a hydroxyl group at the 4′-position of this compound, absent in its analog Eupatilin (5,7-dihydroxy-3′,4′,6-trimethoxyflavone), appears to enhance its pro-apoptotic activity. [] Additionally, acetylation of this compound has been shown to influence its antibacterial activity. []
ANone: The reviewed studies primarily focus on this compound's preclinical evaluation, and specific details regarding its SHE regulatory compliance are not discussed.
ANone: Various in vitro models have been employed to investigate this compound's effects, including:
- Cell lines: Studies utilized human cancer cell lines derived from breast, ovary, bladder, glioblastoma, gastric, and melanoma cancers to assess this compound's anti-proliferative, pro-apoptotic, and anti-migratory effects. [, , , , , , , ]
- Cellular assays: MTT assays, flow cytometry, western blotting, ELISA, immunofluorescence staining, wound healing assays, and Boyden chamber assays were utilized to evaluate this compound's impact on cell viability, apoptosis, cell cycle progression, protein expression, and cell migration. [, , , , , , , ]
ANone: this compound's efficacy has been investigated in animal models, including:
- Rodent models: Mouse models of osteoarthritis, diabetic nephropathy, and experimental allergic encephalomyelitis (EAE) were used to evaluate the therapeutic potential of this compound in inflammatory diseases. [, , ]
ANone: Currently, no published clinical trials on this compound have been identified in the reviewed research.
ANone: The available literature does not provide information regarding specific resistance mechanisms or cross-resistance patterns associated with this compound.
ANone: The provided research articles primarily focus on the preclinical evaluation of this compound's biological activity, and specific details regarding these aspects are not extensively discussed.
ANone: this compound, a natural flavone primarily isolated from various species of the Artemisia genus, has a long history of use in traditional medicine. Over the last few decades, researchers have focused on elucidating its biological activity and therapeutic potential, particularly in cancer, inflammation, and neuroprotection. Key milestones include:
- Early Studies: Initial investigations focused on isolating and characterizing this compound from different plant sources and examining its basic biological activities. [, ]
- Anticancer Activity: A growing body of research has demonstrated this compound's potent anti-cancer effects across various cancer cell lines, highlighting its potential as a novel chemotherapeutic agent. [, , , , , , ]
- Mechanism of Action: Recent studies have focused on unraveling the underlying molecular mechanisms behind this compound's anti-cancer and anti-inflammatory activities, including its effects on apoptosis, cell cycle regulation, and signaling pathways. [, , , , , , , ]
- In Vivo Studies: Animal models have been employed to evaluate the efficacy and safety of this compound in various disease contexts, including osteoarthritis, diabetic nephropathy, and experimental allergic encephalomyelitis (EAE), paving the way for potential clinical translation. [, , ]
ANone: The study of this compound exemplifies the interdisciplinary nature of scientific research, drawing upon expertise from:
- Pharmacognosy and Natural Product Chemistry: Isolation, purification, and structural elucidation of this compound from plant sources. [, , , ]
- Molecular Biology and Cell Biology: Investigation of this compound's effects on cellular processes, including cell cycle progression, apoptosis, and signaling pathways. [, , , , , , ]
- Pharmacology and Toxicology: Assessment of this compound's efficacy, safety, and potential therapeutic applications in preclinical models. [, , , ]
- Computational Chemistry and Bioinformatics: Employing computational approaches to study this compound's interactions with target proteins and identify novel analogs with enhanced activity. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


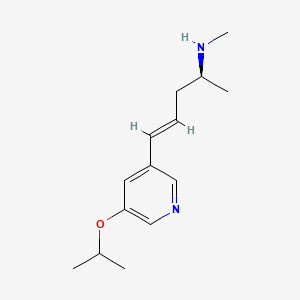
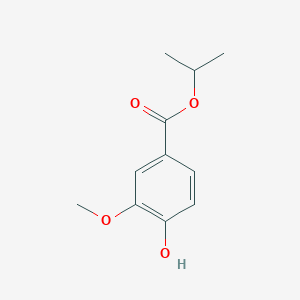
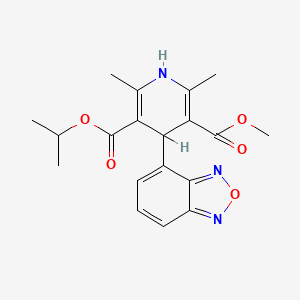
![(2S)-2-[(2S)-2-[(4-cyanophenyl)formamido]-3-[4-(phosphonooxy)phenyl]propanamido]-4-methylpentanoic acid](/img/structure/B1672648.png)
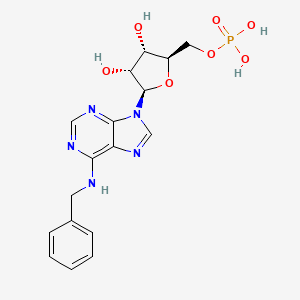
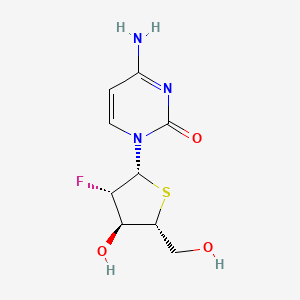
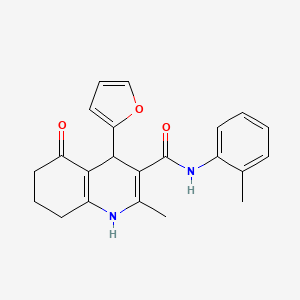
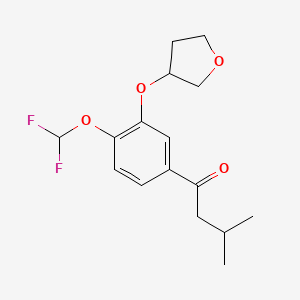
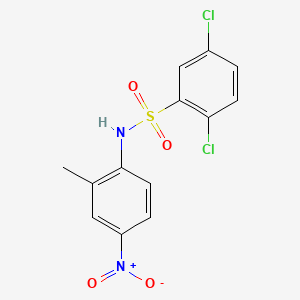

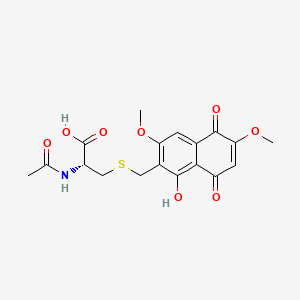

![Indolo[3,2-b]carbazole-6-carbaldehyde](/img/structure/B1672663.png)
